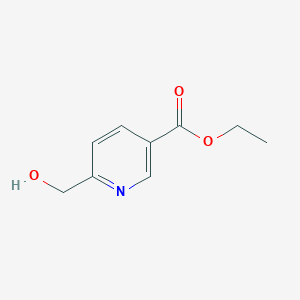
Ethyl 6-(hydroxymethyl)nicotinate
Vue d'ensemble
Description
Ethyl 6-(hydroxymethyl)nicotinate (EHN) is a synthetic organic compound that is currently being studied for its potential applications in the field of medicinal chemistry. EHN is a derivative of nicotinic acid, and is structurally similar to nicotinic acid, but has additional hydroxymethyl groups. EHN has been identified as having a wide range of potential medicinal properties, and has been studied for its potential use in the treatment of a variety of diseases, including cancer, diabetes, and neurological disorders.
Applications De Recherche Scientifique
Ethyl 6-(hydroxymethyl)nicotinate: A Comprehensive Analysis of Scientific Research Applications
Drug Discovery: Ethyl 6-(hydroxymethyl)nicotinate shows promise in the field of drug discovery due to its versatile properties. It can be a valuable tool in the development of new pharmaceuticals, particularly in the synthesis of compounds with potential therapeutic effects.
Organic Synthesis: This compound is also useful in organic synthesis, where it may be involved in the preparation of various organic materials, potentially serving as an intermediate in the synthesis of more complex molecules.
Medicinal Chemistry: In medicinal chemistry, Ethyl 6-(hydroxymethyl)nicotinate could play a role in the design and synthesis of new drugs, especially considering its structural similarity to nicotinic acid, which is known for its pharmacological activities.
Mécanisme D'action
Target of Action
Ethyl 6-(hydroxymethyl)nicotinate is a derivative of nicotinic acid, also known as niacin . The primary targets of nicotinic acid derivatives are often nicotinic acid receptors, which play a crucial role in various biological processes . .
Mode of Action
For instance, methyl nicotinate, another derivative, is thought to promote the release of prostaglandin D2, which is strictly locally-acting due to its short half-life .
Biochemical Pathways
Nicotine, a related compound, is known to affect several pathways, including the pyridine and pyrrolidine pathways . In these pathways, nicotine is catabolized into fumaric acid, which then enters the TCA cycle . It’s plausible that Ethyl 6-(hydroxymethyl)nicotinate might affect similar pathways, but this needs further investigation.
Pharmacokinetics
Related compounds like 6-methylnicotine have been studied, and it was found that the aerosol transfer efficiency of 6-methylnicotine was similar to that of nicotine
Result of Action
For instance, methyl nicotinate acts as a peripheral vasodilator to enhance local blood flow at the site of application .
Action Environment
It’s known that the compound should be stored sealed in a dry environment at 2-8°c . This suggests that temperature and humidity might affect its stability.
Propriétés
IUPAC Name |
ethyl 6-(hydroxymethyl)pyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-2-13-9(12)7-3-4-8(6-11)10-5-7/h3-5,11H,2,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDSGPHNFOMPILP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(C=C1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70567473 | |
| Record name | Ethyl 6-(hydroxymethyl)pyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70567473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 6-(hydroxymethyl)nicotinate | |
CAS RN |
35005-81-3 | |
| Record name | Ethyl 6-(hydroxymethyl)pyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70567473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




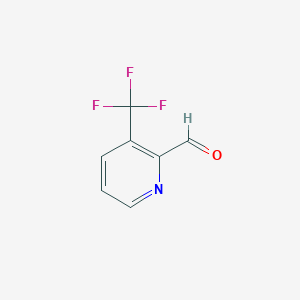
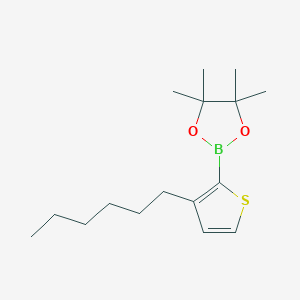
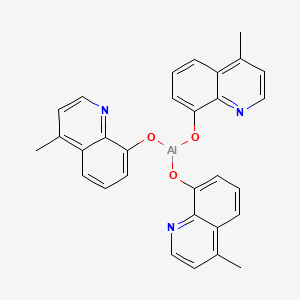

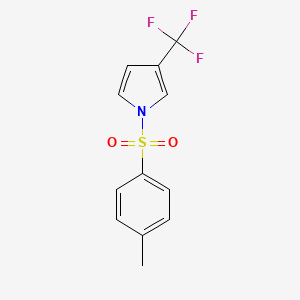
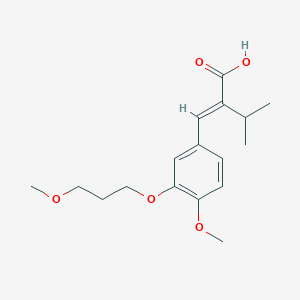
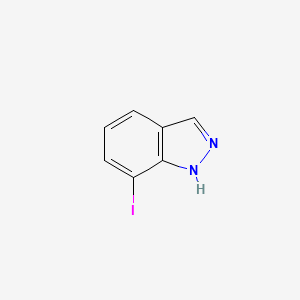
![(S)-Methyl 3-methyl-2-(N-((2'-(1-trityl-1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)pentanamido)butanoate](/img/structure/B1317484.png)
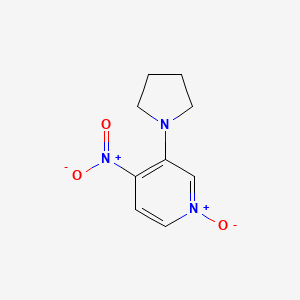
![1-(2-Thiophen-2-yl-imidazo[1,2-a]pyridin-3-ylmethyl)-piperidine-2-carboxylic acid](/img/structure/B1317493.png)
![tert-Butyl 4-[(1H-1,2,4-triazol-1-yl)methyl]-1,4-diazepane-1-carboxylate](/img/structure/B1317494.png)